molecular formula C8H8N2O3 B1344267 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 459157-20-1

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1344267
M. Wt: 180.16 g/mol
InChI Key: BTXPQDNIJCRMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4H,1-3H2,(H,12,13) . The canonical SMILES representation is C1CC(=O)C2=CC(=NN2C1)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.16 g/mol . It has a topological polar surface area of 72.2 Ų . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 180.05349212 g/mol .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the design and synthesis of derivatives as HIV integrase strand transfer inhibitors .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the synthesis of novel antiviral drugs .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the discovery of new drugs. For example, it has been used in the modification of the carboxamido linker in razaxaban .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the synthesis of HIV integrase strand transfer inhibitors .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the synthesis of novel HIV-1 integrase inhibitors .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Organic Chemistry

    • Application : This compound is used as a catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
    • Results : The reaction resulted in excellent yield (84–98%) of pyrazolo[3,4-b]quinolinones .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the design and synthesis of derivatives as HIV integrase strand transfer inhibitors .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Medicinal Chemistry

    • Application : This compound is used in the synthesis of novel HIV-1 integrase inhibitors .
    • Results : The source does not provide specific results or outcomes from this research .

    Scientific Field: Organic Chemistry

    • Application : This compound is used as a catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
    • Results : The reaction resulted in excellent yield (84–98%) of pyrazolo[3,4-b]quinolinones .

properties

IUPAC Name

4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXPQDNIJCRMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

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